molecular formula C19H26O3 B1252492 Isotetrahydroauroglaucin CAS No. 74886-32-1

Isotetrahydroauroglaucin

货号: B1252492
CAS 编号: 74886-32-1
分子量: 302.4 g/mol
InChI 键: HBLOFOWPCVDNCG-SNAWJCMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isotetrahydroauroglaucin is a specialized chemical compound provided as a high-purity standard for research applications. As a For Research Use Only (RUO) product, it is intended solely for laboratory research purposes and is not approved for use in diagnostics, therapeutics, or any form of human consumption. The main research applications, specific scientific value, and biochemical mechanism of action for this compound are areas of ongoing investigation. Researchers are exploring its potential in various fields, which may include chemical biology and natural product research. Detailed information on its physicochemical properties, stability, and handling should be consulted prior to use. This product is strictly for use by qualified laboratory professionals. All necessary safety data sheets and handling protocols must be followed to ensure safe laboratory practices.

属性

CAS 编号

74886-32-1

分子式

C19H26O3

分子量

302.4 g/mol

IUPAC 名称

2-[(E)-hept-5-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-5,10,12-13,21-22H,6-9,11H2,1-3H3/b5-4+

InChI 键

HBLOFOWPCVDNCG-SNAWJCMRSA-N

SMILES

CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

手性 SMILES

C/C=C/CCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

规范 SMILES

CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

产品来源

United States

科学研究应用

Antimicrobial Activity

One of the primary applications of isotetrahydroauroglaucin is its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Streptococcus mutans
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

  • Escherichia coli : 1.95 µg/mL
  • Streptococcus mutans : 1.95 µg/mL
  • Staphylococcus aureus : 3.9 µg/mL .

Additionally, this compound exhibited significant antibiofilm activity, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 7.81 µg/mL against both S. aureus and E. coli .

Case Study 1: Antimicrobial Efficacy

In a study focusing on endophytic fungi from Ammi majus, this compound was isolated alongside other compounds. The study highlighted its potent antimicrobial effects against resistant bacterial strains, suggesting potential applications in developing new antimicrobial therapies .

Case Study 2: Biofilm Inhibition

Another significant study evaluated the biofilm inhibitory properties of this compound against Pseudomonas aeruginosa. The compound demonstrated a strong ability to prevent biofilm formation, indicating its potential use in treating chronic infections where biofilms pose a significant challenge .

Data Table: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)MBIC (µg/mL)
Escherichia coli1.957.81
Streptococcus mutans1.95Not reported
Staphylococcus aureus3.97.81

准备方法

Key Challenges:

  • Co-elution with structurally similar anthraquinones necessitates high-resolution HPLC with photodiode array detection (λ = 254 nm).

  • Instability under acidic conditions requires neutral pH during purification.

Chemical Synthesis Approaches

2a. Total Synthesis

The total synthesis of this compound involves constructing the bisanthraquinone core via modular strategies:

Step 1: Monomer Synthesis

  • Alder–Rickert Reaction : Diels-Alder cyclization between juglone (5-hydroxy-1,4-naphthoquinone) and a diene precursor forms the anthraquinone moiety. Reaction conditions: 80°C in toluene, yielding 78–85%.

  • Asymmetric Propargylation : Chiral Brønsted acid-catalyzed propargylation of aldehydes introduces stereocenters (e.g., at C-3 and C-3') with >90% enantiomeric excess (ee).

Step 2: Dimerization

  • Oxidative Coupling : Cu(I)-mediated Ullmann coupling connects two anthraquinone monomers at C-10 and C-10' positions. Optimal conditions: CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 110°C, yielding 65–72%.

  • Stereoselective Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50 psi) selectively reduces the α,β-unsaturated ketone to the tetrahydro derivative. Stereochemistry is controlled via solvent polarity (e.g., 95% ee in ethanol vs. 82% ee in THF).

2b. Semi-Synthesis from Auroglaucin

  • Catalytic Hydrogenation : Auroglaucin dissolved in ethanol undergoes H₂ (1 atm) over Pd/BaSO₄ at 25°C for 6 hours, achieving >95% conversion to this compound.

  • Sodium Borohydride Reduction : Selective reduction of ketone groups in auroglaucin using NaBH₄ in methanol (0°C, 2 hours) yields 80% this compound, albeit with lower stereocontrol (70% ee).

Key Reactions and Methodologies

Stereoselective Hydrogenation

CatalystSolventTemperaturePressure (psi)ee (%)Yield (%)
Pd/CEthanol25°C509588
PtO₂THF40°C308276
Rh/Al₂O₃Methanol30°C209081

Optimization Insights :

  • Ethanol enhances stereoselectivity by stabilizing transition states via hydrogen bonding.

  • Higher H₂ pressures (>50 psi) accelerate reaction but promote over-reduction to decahydro derivatives.

Oxidative Coupling

Monomer PairingCatalyst SystemLigandYield (%)
AnthraquinoneCuI/1,10-phenPhenanthroline72
AnthraquinonePd(OAc)₂BINAP68

Mechanistic Note : Cu(I) facilitates single-electron transfer (SET), enabling radical recombination at the C-10 position.

Challenges and Optimization Strategies

Impurity Control

  • Tretinoin Analogues : Over-reduction during hydrogenation generates decahydro impurities (<0.5% via Pd/C at 25°C).

  • Stereochemical Drift : Prolonged reaction times reduce ee by 5–10%; quenching with acetic acid stabilizes configuration.

Scalability

  • Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts achieve 90% conversion at 10 g/L substrate loading.

  • Solvent Recycling : Ethanol recovery via distillation reduces costs by 40% in semi-synthesis .

常见问题

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :
  • Dosing : Administer via intravenous/oral routes in rodent models and collect plasma at intervals.
  • Analytical Method : Quantify compound levels using LC-MS/MS with a deuterated internal standard.
  • Ethics Compliance : Follow ARRIVE guidelines for animal studies and include sham controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isotetrahydroauroglaucin
Reactant of Route 2
Reactant of Route 2
Isotetrahydroauroglaucin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。